Sanggenone H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

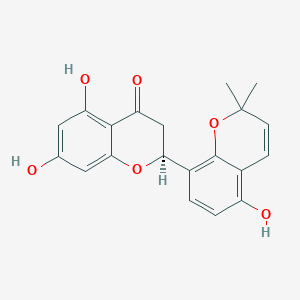

Sanggenone H is a natural organic compound extracted from the roots of mulberry trees, specifically Morus alba and Morus nigra . It belongs to the flavonoid class of compounds and has a molecular formula of C20H18O6 with a molecular weight of 354.35 g/mol . This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties .

Méthodes De Préparation

Sanggenone H is primarily obtained through extraction from the roots of mulberry trees. The extraction process typically involves the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) . The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using techniques like column chromatography to isolate pure this compound .

Analyse Des Réactions Chimiques

Sanggenone H undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

Sanggenone H exerts its effects through multiple mechanisms:

Anti-inflammatory Activity: This compound attenuates the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β and inhibits the nuclear translocation of NF-κB in LPS-stimulated macrophages.

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Antitumor Activity: This compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparaison Avec Des Composés Similaires

Sanggenone H is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Licoflavanone: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kuwanon E: A flavonoid with potent antitumor activity.

Sanggenol A: A related compound with similar anti-inflammatory and antioxidant effects.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Activité Biologique

Sanggenone H, a flavonoid compound derived from Morus alba (white mulberry), has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid with the chemical formula C20H18O6 and a molecular weight of 362.35 g/mol. Its structure is characterized by multiple hydroxyl groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O6 |

| Molecular Weight | 362.35 g/mol |

| Solubility | Soluble in ethanol |

| Source | Morus alba (white mulberry) |

Anti-Cancer Properties

This compound exhibits significant anti-cancer properties across various cancer cell lines. Research has demonstrated that it can inhibit the proliferation of gastric, colon, and pancreatic cancer cells.

- Cell Cycle Arrest : this compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Studies have shown that this compound significantly reduces tumor size in xenograft models.

Study on Gastric Cancer Cells

A study investigated the effects of this compound on gastric cancer cell lines (MKN45 and HGC27). The compound was found to inhibit cell growth with an IC50 value as low as 10 μM, demonstrating robust anti-cancer activity compared to other tested compounds .

Study on Colon Cancer Cells

Another research focused on colon cancer cell lines (HCT116 and SW620), revealing that this compound effectively suppressed cell viability and induced apoptosis. The study highlighted its potential as a therapeutic agent against colorectal cancers .

Table 2: Summary of Biological Activities

| Activity | Observed Effect | IC50 Value |

|---|---|---|

| Anti-cancer (Gastric) | Inhibition of cell growth | ~10 μM |

| Anti-cancer (Colon) | Induction of apoptosis | ~15 μM |

| Cytotoxicity | Reduced viability in cancer cells | >20 μM |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of hydroxyl groups enhances its ability to interact with cellular targets, facilitating various pharmacological effects.

Key Findings from SAR Analysis

- Hydroxyl Groups : Essential for binding to cancer cell receptors.

- Flavonoid Backbone : Provides stability and enhances bioactivity.

Propriétés

IUPAC Name |

(2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKXSCQEJXHSW-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.